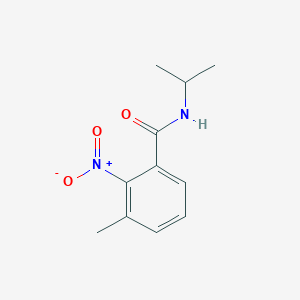

N-isopropyl-3-methyl-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-nitro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-6-4-5-8(3)10(9)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZJTSGMNMHUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Isopropyl 3 Methyl 2 Nitrobenzamide

Established Synthetic Routes for N-isopropyl-3-methyl-2-nitrobenzamide

The synthesis of N-isopropyl-3-methyl-2-nitrobenzamide can be approached through several methodologies, primarily centered around the formation of the amide bond between 3-methyl-2-nitrobenzoic acid and isopropylamine (B41738).

Direct Condensation Approaches for Benzamide (B126) Formation

The most straightforward method for the synthesis of N-isopropyl-3-methyl-2-nitrobenzamide involves the direct condensation of 3-methyl-2-nitrobenzoic acid with isopropylamine. This can be achieved by activating the carboxylic acid to facilitate the nucleophilic attack by the amine.

A common laboratory-scale method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative. mdpi.com This is typically accomplished by refluxing 3-methyl-2-nitrobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net The resulting 3-methyl-2-nitrobenzoyl chloride is then reacted with isopropylamine, usually in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to yield the desired N-isopropyl-3-methyl-2-nitrobenzamide. mdpi.com

Alternatively, direct amide coupling reagents can be employed. A procedure for the synthesis of 3-methyl-2-nitrobenzamide (B2540021) (the parent amide) uses ethyl chloroformate to activate the carboxylic acid in the presence of triethylamine, followed by the addition of ammonia (B1221849). chemicalbook.com A similar approach could be adapted for the synthesis of the N-isopropyl derivative by substituting ammonia with isopropylamine.

A reported experimental procedure for obtaining crystalline N-isopropyl-3-methyl-2-nitrobenzamide involved dissolving the compound in DMF and then precipitating it in ice water, followed by filtration and washing. nih.gov While this describes a purification step, it implies that the synthesis can be carried out in a solvent like DMF.

Table 1: Reagents for Direct Condensation Approaches

| Precursor | Activating/Coupling Agent | Amine Source | Base (if applicable) |

| 3-Methyl-2-nitrobenzoic acid | Thionyl chloride | Isopropylamine | Triethylamine |

| 3-Methyl-2-nitrobenzoic acid | Ethyl chloroformate | Isopropylamine | Triethylamine |

Application of Ultrasonic Irradiation in Synthesis of Nitrobenzamide Derivatives

Ultrasound-assisted organic synthesis (UAOS) has gained prominence as a green chemistry technique that can accelerate reaction rates, improve yields, and reduce energy consumption. nih.govresearchgate.net The chemical effects of ultrasound are attributed to acoustic cavitation, which generates localized hot spots with high temperatures and pressures, creating microreactors that enhance chemical reactivity. nih.gov

While a specific protocol for the ultrasonic synthesis of N-isopropyl-3-methyl-2-nitrobenzamide is not extensively documented, the application of ultrasound to the synthesis of benzamides and related compounds is well-established. For instance, ultrasound irradiation has been successfully used for the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid catalyst, offering a rapid and efficient method. researchgate.net Another study reports the ultrasound-assisted synthesis of N-acylcyanamides from carboxylic acids, demonstrating the versatility of this technique for amide bond formation. organic-chemistry.org

The synthesis of various benzamide derivatives has been shown to be significantly faster and more efficient under ultrasonic irradiation compared to conventional heating methods. mdpi.comresearchgate.net It is plausible that the synthesis of N-isopropyl-3-methyl-2-nitrobenzamide from 3-methyl-2-nitrobenzoic acid and isopropylamine could be optimized using ultrasonic irradiation, potentially leading to shorter reaction times and higher yields.

Multi-Step Synthesis Strategies from Precursor Compounds

N-isopropyl-3-methyl-2-nitrobenzamide can also be synthesized as part of a multi-step sequence, starting from more readily available precursors. One logical starting material is 3-methyl-2-nitrobenzoic acid, which itself can be synthesized through various routes, such as the oxidation of 1,3-dimethyl-2-nitrobenzene. google.com

A common strategy in multi-step synthesis involves the preparation of a key intermediate that can be elaborated in subsequent steps. For example, processes for synthesizing complex molecules like lenalidomide (B1683929) often start with methyl 2-methyl-3-nitrobenzoate. google.com This ester could be a precursor in a pathway to N-isopropyl-3-methyl-2-nitrobenzamide. The ester could be hydrolyzed to 3-methyl-2-nitrobenzoic acid, which is then converted to the target amide as described in section 2.1.1. Alternatively, direct aminolysis of the ester with isopropylamine, possibly under high temperature or catalytic conditions, could also yield the desired product.

Another potential multi-step route begins with the nitration of 3-methylbenzoic acid. However, direct nitration can lead to issues with regioselectivity, often producing a mixture of isomers. truman.edu

A plausible multi-step synthetic sequence is outlined below:

Nitration: 3-methylbenzoic acid is nitrated to produce a mixture of nitrobenzoic acids, from which 3-methyl-2-nitrobenzoic acid is isolated.

Amidation: The isolated 3-methyl-2-nitrobenzoic acid is then converted to N-isopropyl-3-methyl-2-nitrobenzamide using one of the direct condensation methods.

Functional Group Interconversions and Derivatization

The presence of the nitro group in N-isopropyl-3-methyl-2-nitrobenzamide is particularly significant as it is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group.

Reduction Reactions of the Nitro Group to Amino Derivatives

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion of N-isopropyl-3-methyl-2-nitrobenzamide to N-isopropyl-3-methyl-2-aminobenzamide would transform the electronic properties of the aromatic ring and provide a nucleophilic center for further derivatization.

Several methods are available for the reduction of aromatic nitro compounds: wikipedia.org

Catalytic Hydrogenation: This is a widely used industrial method. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. researchgate.netmasterorganicchemistry.com This method is often clean and high-yielding.

Metal-Acid Systems: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com These reactions are robust and effective for a wide range of nitroarenes.

Other Reducing Agents: Sodium hydrosulfite or sodium sulfide (B99878) can also be used for the reduction of nitro groups. wikipedia.org Tandem reactions involving reduction of a nitro group and another transformation in the same pot have also been reported, for example, using sulfide to effect a Zinin reduction. nih.gov

The choice of reducing agent can be critical to avoid the reduction of other functional groups if present. The amide functionality in N-isopropyl-3-methyl-2-nitrobenzamide is generally stable under many conditions used for nitro group reduction.

Table 2: Common Reagents for Nitro Group Reduction

| Method | Reagents | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Pressurized H₂ gas, solvent (e.g., ethanol, ethyl acetate) |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Refluxing in acidic aqueous solution |

| Sulfide Reduction | Na₂S, (NH₄)₂S | Aqueous or alcoholic solution |

Nucleophilic Substitution Reactions Involving the Nitro Moiety

The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In a typical SNAr reaction, a nucleophile displaces a leaving group (commonly a halide) at a position ortho or para to the electron-withdrawing group. wikipedia.orgchemistrysteps.com

While the nitro group itself is generally a poor leaving group, its displacement by nucleophiles can occur under certain conditions, although it is less common than the displacement of halides. For the nitro group to act as a leaving group, the aromatic ring must be highly activated by other strong electron-withdrawing groups.

Orthogonal Functionalization Strategies for Structural Modification

The presence of multiple functional groups on the N-isopropyl-3-methyl-2-nitrobenzamide scaffold—the nitro group, the amide, and the aromatic methyl group—necessitates the use of orthogonal functionalization strategies for selective modification. Orthogonal protection involves the use of protecting groups that can be removed under different conditions, allowing for the sequential manipulation of various parts of the molecule. bham.ac.uk

For instance, to selectively modify the aromatic ring while preserving the amide and nitro functionalities, one might employ reactions that are tolerant of these groups. Conversely, if transformation of the nitro group is desired without affecting the amide, chemoselective reduction methods are paramount. The reduction of the nitro group to an amine can be achieved using various reagents, such as hydrogen gas with a palladium catalyst, which are generally compatible with the amide functionality.

Further functionalization of the resulting amino group can then be carried out. For example, the p-nitrobenzyloxycarbonyl (pNZ) group can be used to protect amino functionalities and is removable under neutral conditions, providing an orthogonal strategy to other protecting groups like Boc or Fmoc which are acid or base-labile, respectively. researchgate.netluxembourg-bio.com This allows for selective reactions at other positions of the molecule.

The methyl group on the aromatic ring could potentially be functionalized through radical halogenation, followed by nucleophilic substitution, although this might require careful optimization to avoid side reactions on the electron-rich aromatic ring, which is activated by the future amino group (after reduction of the nitro group).

| Functional Group | Potential Transformation | Reagents/Conditions | Orthogonal Considerations |

| Nitro Group | Reduction to Amine | H₂, Pd/C; SnCl₂ | Chemoselective reduction is crucial to preserve the amide. |

| Amide | Hydrolysis | Strong acid or base, heat | Harsh conditions may affect other parts of the molecule. |

| Aromatic Ring | Electrophilic Substitution | (e.g., Halogenation) | The directing effects of the existing substituents must be considered. |

| Methyl Group | Oxidation/Halogenation | Strong oxidizing agents/NBS | Requires robust conditions that may not be compatible with other groups. |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic methodology for N-isopropyl-3-methyl-2-nitrobenzamide is a trade-off between efficiency, selectivity, cost, and operational simplicity.

The acyl chloride method is a classic and often high-yielding approach. mdpi.com The activation of the carboxylic acid to the more reactive acyl chloride ensures a rapid reaction with the amine. However, this two-step process involves the use of hazardous reagents like thionyl chloride and generates acidic byproducts that need to be neutralized, which can complicate the workup and waste disposal.

Peptide coupling reagents like EDCI/HOBt offer a milder, one-pot alternative for amide bond formation. researchgate.net These methods often proceed at room temperature and with high chemoselectivity, minimizing side reactions. The main drawback is the higher cost of the reagents and the generation of stoichiometric amounts of byproducts (e.g., ureas from carbodiimides) that need to be removed during purification. ucl.ac.uk

Direct thermal condensation of the carboxylic acid and amine is the most atom-economical method but typically requires high temperatures, which can lead to decomposition of sensitive substrates like nitroaromatics. This method is generally less favorable for this particular compound.

| Synthetic Method | Advantages | Disadvantages | Typical Yields | Selectivity |

| Acyl Chloride | High reactivity, often high yields. | Harsh reagents (e.g., SOCl₂), byproduct generation (HCl). | Good to Excellent | High |

| Coupling Reagents | Mild conditions, one-pot, high selectivity. | High cost of reagents, stoichiometric byproducts. | Good to Excellent | Excellent |

| Direct Thermal Condensation | High atom economy, no activating agents. | High temperatures, potential for side reactions and decomposition. | Variable | Moderate to Low |

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of N-isopropyl-3-methyl-2-nitrobenzamide from the laboratory bench to larger-scale research production introduces several critical challenges that must be addressed to ensure safety, efficiency, and reproducibility. guidechem.com

A primary concern is the management of exothermic reactions. Both the nitration step to produce the 3-methyl-2-nitrobenzoic acid precursor and the subsequent amidation can release significant amounts of heat. ucl.ac.uk On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway. researchgate.net Therefore, careful control of reagent addition rates, efficient reactor cooling, and continuous temperature monitoring are essential.

The handling of hazardous materials is another key consideration. Reagents like thionyl chloride are corrosive and toxic, requiring specialized handling procedures and equipment. Nitroaromatic compounds themselves can be thermally unstable and potentially explosive under certain conditions. ucl.ac.uk A thorough thermal hazard assessment, for instance using differential scanning calorimetry (DSC), is crucial to determine the decomposition temperature and energy of the starting materials, intermediates, and the final product.

Purification methods also need to be adapted for larger scales. While laboratory-scale purification might rely on column chromatography, this is often impractical and costly for larger quantities. Crystallization is a more viable option for large-scale purification, and the reported method of precipitating N-isopropyl-3-methyl-2-nitrobenzamide from a DMF/water mixture suggests this is a feasible approach. nih.gov Solvent selection and recovery are also important for economic and environmental reasons.

Finally, process optimization to maximize yield and minimize waste becomes increasingly important at a larger scale. This includes optimizing reaction concentrations, temperatures, and times, as well as developing efficient workup and isolation procedures to obtain the product in high purity. nih.gov

| Parameter | Laboratory Scale | Research Production Scale |

| Reaction Vessel | Glass flask | Jacketed glass or stainless steel reactor |

| Heat Management | Heating mantle, ice bath | Reactor cooling/heating jacket, controlled addition |

| Reagent Handling | Fume hood | Closed systems, specialized charging equipment |

| Purification | Chromatography, simple crystallization | Recrystallization, filtration, drying ovens |

| Process Control | Manual monitoring | Automated sensors and control systems |

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of N-isopropyl-3-methyl-2-nitrobenzamide

Single-crystal X-ray diffraction analysis has provided an unambiguous determination of the solid-state structure of N-isopropyl-3-methyl-2-nitrobenzamide, revealing key intra- and intermolecular interactions that govern its conformation and crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., N—H⋯O, C—H⋯O Hydrogen Bonding)

In the crystalline lattice, molecules of N-isopropyl-3-methyl-2-nitrobenzamide are organized through a network of hydrogen bonds. Weak intermolecular N—H⋯O interactions are present, where the amide hydrogen atom bonds with a carbonyl oxygen of an adjacent molecule, linking the molecules into chains that extend along the a-axis. nih.govnih.gov

Additionally, a non-classical C—H⋯O interaction contributes to the stabilization of the crystal structure. nih.govnih.gov This interaction occurs between a hydrogen atom of the methyl group and an oxygen atom of the nitro group on a neighboring molecule. nih.gov These hydrogen bonds collectively establish a stable three-dimensional network in the solid state.

Analysis of Bond Lengths and Angles in the Solid State

The precise geometric parameters of N-isopropyl-3-methyl-2-nitrobenzamide in the solid state have been determined through X-ray diffraction. The measured bond lengths and angles are within expected ranges for this type of molecule. nih.govnih.gov The intramolecular hydrogen bonding influences the local geometry around the involved functional groups.

Selected Bond Lengths and Angles for N-isopropyl-3-methyl-2-nitrobenzamide Data derived from single-crystal X-ray diffraction studies. Values are presented as measurement (uncertainty).

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | N1—H1A | 0.86 Å |

| H1A⋯O1 | 2.00 Å | |

| N1⋯O1 | 2.855 (3) Å | |

| C11—H11A | 0.96 Å | |

| H11A⋯O3 | 2.37 Å | |

| C11⋯O3 | 3.021 (5) Å | |

| Bond Angles | N1—H1A⋯O1 | 173° |

| C11—H11A⋯O3 | 124° |

Solution-State Structural Characterization Methodologies (e.g., NMR Spectroscopy for Related Compounds)

While X-ray crystallography reveals the static structure in the solid phase, Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental for examining molecular structure and behavior in solution. For related ortho-substituted benzamides, ¹H and ¹³C NMR studies are routinely used to confirm the molecular framework. researchgate.net In such compounds, the chemical shift of the amide proton can provide strong evidence for the persistence of intramolecular hydrogen bonds in solution, particularly in non-polar solvents. mdpi.com Furthermore, dynamic NMR experiments can be employed to probe rotational barriers around key single bonds, such as the Ar-C(O) and C(O)-N bonds, offering insights into the conformational dynamics and flexibility of these molecules in the solution state. mdpi.com

Theoretical and Computational Structural Investigations

Theoretical methods provide a powerful complement to experimental data, allowing for a deeper understanding of the molecule's intrinsic properties without the influence of crystal packing forces.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been utilized to investigate the structural and electronic properties of related benzamide (B126) structures. mdpi.com DFT calculations are employed to optimize the molecular geometry, predicting bond lengths and angles that are often in good agreement with experimental values obtained from X-ray diffraction. mdpi.com These theoretical models can confirm the stability of intramolecular hydrogen bonds, such as the one forming the six-membered ring. mdpi.com Moreover, DFT allows for the analysis of the electronic structure, including the calculation of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity and electronic transitions. mdpi.com The comparison between calculated and experimental parameters can reveal the influence of intermolecular forces in the solid state. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Conformational Landscape

While specific QSAR models for N-isopropyl-3-methyl-2-nitrobenzamide are not extensively documented in public literature, the principles of QSAR can be applied to understand how its conformational features might relate to biological activity. QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its activity. wikipedia.org For conformationally flexible molecules like N-isopropyl-3-methyl-2-nitrobenzamide, 3D-QSAR methods, which consider the three-dimensional arrangement of the atoms, are particularly relevant. nih.gov

The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds: the amide bond (C-N), the bond connecting the carbonyl group to the phenyl ring, and the bond connecting the isopropyl group to the amide nitrogen. The orientation of the nitro group relative to the methyl group and the amide substituent also plays a crucial role.

In developing a hypothetical QSAR model, a set of molecular descriptors would be calculated for various low-energy conformers. For nitroaromatic compounds, these descriptors often fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often a critical descriptor for nitroaromatics, as it relates to their ability to accept electrons, a key step in their metabolic activation and, in some cases, toxicity. scispace.com Other descriptors include dipole moment and atomic charges.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity and van der Waals surface area are common examples that can influence how the molecule fits into a biological target site. mdpi.com

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets in proteins. scispace.com

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.

A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would then be used to generate an equation linking these descriptors to a measured biological activity (e.g., enzyme inhibition, toxicity). ijirset.comnih.gov The resulting model could highlight which conformational and electronic features are most influential, thereby providing insight into the molecule's mechanism of action.

Table 1: Potential QSAR Descriptors for N-isopropyl-3-methyl-2-nitrobenzamide

| Descriptor Class | Specific Descriptor | Potential Significance |

| Electronic | Energy of LUMO (ELUMO) | Relates to electron-accepting capability and potential for nitro-reduction. scispace.com |

| Dipole Moment | Influences solubility and electrostatic interactions with biological targets. | |

| Steric | Molar Refractivity (MR) | Describes molecular volume and polarizability, affecting binding affinity. |

| Van der Waals Surface Area | Relates to the overall size and potential for non-polar interactions. mdpi.com | |

| Hydrophobic | LogP (Octanol/Water Partition) | Governs membrane permeability and hydrophobic interactions. scispace.com |

| Topological | Molecular Connectivity Indices | Quantifies the degree of branching and complexity of the molecular structure. |

Molecular Dynamics Simulations for Conformational Ensembles

An MD simulation would typically start with the experimentally determined crystal structure coordinates. nih.govnih.gov The crystallographic data for N-isopropyl-3-methyl-2-nitrobenzamide reveals a key intramolecular, non-classical C-H···O interaction between a hydrogen atom on the methyl group and an oxygen atom of the adjacent nitro group. This interaction results in the formation of a stable six-membered ring with a twisted conformation. nih.govnih.gov

The primary goal of an MD simulation would be to explore the stability of this intramolecular interaction in a simulated physiological environment (e.g., in a water box at 310 K) and to characterize the full range of motion available to the molecule. The simulation would track the positions of all atoms over time based on a defined force field, which approximates the potential energy of the system. researchgate.net

Key research questions addressed by MD simulations would include:

Flexibility of the Isopropyl Group: The simulation would reveal the rotational freedom and preferred orientations of the N-isopropyl group, which can significantly impact steric interactions with a binding partner.

Amide Bond Torsion: The degree of rotation around the C-N amide bond would be explored to understand the planarity and rigidity of this functional group.

Stability of the Intramolecular Ring: The simulation would quantify the persistence of the C-H···O interaction in solution. It would determine whether this conformation is the dominant one or if the molecule frequently samples other conformations where this ring is broken.

Solvent Effects: By simulating the molecule in different solvents, one could understand how the environment influences the conformational preferences. Polar solvents might disrupt the intramolecular hydrogen bond in favor of intermolecular interactions with water molecules.

The output of an MD simulation is a trajectory file, which can be analyzed to determine the probability of finding the molecule in different conformational states, calculate root-mean-square fluctuations (RMSF) to identify flexible regions, and analyze dihedral angle distributions to map the conformational landscape.

Table 2: Selected Crystallographic Data for N-isopropyl-3-methyl-2-nitrobenzamide

| Parameter | Atoms Involved | Value |

| Bond Length | N1—H1A | 0.86 Å |

| C11—H11A | 0.96 Å | |

| Hydrogen Bond Distance | H1A···O1 | 2.00 Å |

| H11A···O3 | 2.37 Å | |

| Hydrogen Bond Angle | N1—H1A···O1 | 173° |

| C11—H11A···O3 | 124° | |

| Crystal System | Orthorhombic | |

| Unit Cell Dimension (a) | 9.4230 Å | |

| Unit Cell Dimension (b) | 13.250 Å | |

| Unit Cell Dimension (c) | 20.041 Å | |

| (Data sourced from Chen et al., 2009) nih.govnih.gov |

Mechanistic Studies of N Isopropyl 3 Methyl 2 Nitrobenzamide and Its Derivatives

Elucidation of Reaction Mechanisms in Chemical Transformations

The reaction mechanisms of N-isopropyl-3-methyl-2-nitrobenzamide are primarily centered around the chemically active nitro group and the potential for substitution on the aromatic ring.

The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds, proceeding through a series of intermediates to ultimately yield an amino group. This process is of significant interest as the intermediates can be reactive species in subsequent reactions. The reduction is typically a six-electron process, and the pathway can be influenced by the reducing agent and reaction conditions. nih.gov

The generally accepted pathway for the reduction of a nitro group, such as in N-isopropyl-3-methyl-2-nitrobenzamide, involves the following key intermediates:

Hydroxylamine (B1172632) Intermediate: A further two-electron reduction of the nitroso group yields the corresponding hydroxylamine (NHOH).

Amino Product: The final two-electron reduction of the hydroxylamine results in the formation of the amine (NH₂).

In the context of N-isopropyl-3-methyl-2-nitrobenzamide, this reduction would lead to the formation of 2-amino-N-isopropyl-3-methylbenzamide.

Studies on related nitroaromatic compounds have shown that this reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., with Pd/C), metal-based reductants (e.g., Fe, Sn, or Zn in acidic media), or through electrochemical methods. orientjchem.orgrsc.org The choice of reductant can sometimes allow for the isolation of the intermediate nitroso or hydroxylamine species. nih.gov For instance, visible light photoredox catalysis has been developed for the chemoselective reduction of nitroarenes to N-phenyl hydroxamic acids. nih.gov

In some cases, the reduction of a nitro group positioned ortho to a suitable functional group can lead to intramolecular cyclization reactions. For 2-nitrobenzamides, reductive cyclization can yield various heterocyclic structures. For example, reductive cyclocondensation of o-nitrobenzamide with an aldehyde can lead to the formation of 2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net While not specifically documented for N-isopropyl-3-methyl-2-nitrobenzamide, similar intramolecular reactions could be envisaged under appropriate reductive conditions.

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). This effect is most pronounced at the ortho and para positions relative to the nitro group. In N-isopropyl-3-methyl-2-nitrobenzamide, the nitro group is at position 2.

The generally accepted mechanism for S_NAr reactions is the addition-elimination mechanism. This involves two main steps:

Nucleophilic Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group (typically a halide) or, in some cases, a hydrogen atom. This addition leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The aromaticity of the ring is temporarily lost in this step.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

While N-isopropyl-3-methyl-2-nitrobenzamide does not possess a typical leaving group like a halogen, the principles of nucleophilic aromatic substitution are still relevant for understanding its reactivity. The presence of the nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles.

Theoretical Investigations into Reaction Pathways and Transition States

While no specific theoretical studies on the reaction pathways and transition states of N-isopropyl-3-methyl-2-nitrobenzamide have been found in the reviewed literature, computational chemistry provides powerful tools for such investigations. Density Functional Theory (DFT) is a common method used to explore the mechanisms of organic reactions.

For the reductive activation of the nitro group , theoretical studies on model nitroarenes have been conducted to calculate the energies of intermediates and transition states. Such studies can help to elucidate the precise mechanism of reduction with different catalysts and can predict the feasibility of different reaction pathways. For example, DFT calculations have been used to study the mechanism of nitrobenzene (B124822) hydrogenation on palladium catalysts, providing insights into the electronic configurations of intermediates. orientjchem.org

In the realm of [3+2] cycloaddition reactions , theoretical studies, such as those performed on nitro-substituted formonitrile N-oxide, have been used to predict regioselectivity and understand the molecular mechanism. These computational models can determine whether a reaction proceeds through a one-step or a stepwise mechanism and can analyze the electronic properties of the reactants and transition states. mdpi.com

For nucleophilic aromatic substitution , computational studies can model the formation and stability of the Meisenheimer complex, as well as the energy barriers for the addition and elimination steps. These theoretical insights can help to predict the reactivity of different nitroarenes with various nucleophiles.

Future theoretical investigations on N-isopropyl-3-methyl-2-nitrobenzamide could provide valuable data on its electronic structure, the stability of reaction intermediates, and the energy profiles of its potential transformations.

Mechanistic Insights from Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data provide invaluable experimental insights into the structure and, by extension, the reactivity of N-isopropyl-3-methyl-2-nitrobenzamide.

Crystallographic Data:

The crystal structure of N-isopropyl-3-methyl-2-nitrobenzamide has been determined by X-ray diffraction. nih.govnih.gov The molecule crystallizes in the orthorhombic space group Pbca. The bond lengths and angles are within normal ranges. nih.gov

Key structural features revealed by crystallography include:

An intramolecular C-H···O hydrogen bond is observed between a hydrogen atom of the methyl group and an oxygen atom of the nitro group. This interaction results in the formation of a six-membered ring with a twisted conformation. nih.gov

In the crystal lattice, molecules are linked into chains along the a-axis by weak intermolecular N-H···O hydrogen bonds. nih.gov

These structural details, particularly the intramolecular hydrogen bond, can influence the conformation of the molecule in the solid state and may have implications for its reactivity in solution by affecting the orientation of the functional groups.

Interactive Data Table: Crystallographic Data for N-isopropyl-3-methyl-2-nitrobenzamide nih.govnih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.4230 (19) |

| b (Å) | 13.250 (3) |

| c (Å) | 20.041 (4) |

| V (ų) | 2502.2 (9) |

| Z | 8 |

Spectroscopic Data:

While detailed spectroscopic analyses focusing on mechanistic studies are not available, standard spectroscopic techniques would be crucial for identifying reaction intermediates and products.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C=O groups of the amide, as well as the symmetric and asymmetric stretching vibrations of the NO₂ group. Monitoring changes in these bands would be essential for following the reduction of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the protons and carbon atoms in the molecule. Changes in chemical shifts and coupling constants during a reaction would offer insights into structural transformations.

Mass Spectrometry (MS): Mass spectrometry is a key tool for identifying the molecular weight of the parent compound and any intermediates or products formed during a reaction, thereby helping to elucidate the reaction pathway.

Exploration of Biological Activities and Molecular Interactions Excluding Clinical Human Trials

Structure-Activity Relationship (SAR) Studies of N-isopropyl-3-methyl-2-nitrobenzamide Derivatives

The biological activity of benzamide (B126) derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and the amide nitrogen.

The structure-activity relationship (SAR) of benzamide derivatives is a key area of research in medicinal chemistry. For instance, in a series of bis-benzamides designed as inhibitors of the androgen receptor-coactivator interaction, the presence of a nitro group was found to be essential for biological activity. nih.gov Modifications to other parts of the molecule, such as the N- and C-termini and side chains, have been explored to optimize potency and antiproliferative activity in prostate cancer cells. nih.gov

In another study focusing on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, the position of substituents on the phenyl ring was shown to significantly affect their inhibitory potential against α-glucosidase. nih.gov Specifically, a combination of an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to be highly favorable for inhibitory activity. nih.gov These findings highlight the intricate role that substituent patterns play in the biological effects of nitrobenzamide compounds.

The following table summarizes the impact of key substituents on the activity of various benzamide derivatives, providing insights into potential SAR for N-isopropyl-3-methyl-2-nitrobenzamide analogs.

Table 1: Impact of Substituent Modifications on the Biological Activity of Benzamide Derivatives

| Compound Class | Key Substituent(s) | Observed Effect on Biological Activity | Therapeutic Area |

|---|---|---|---|

| Bis-benzamides | Nitro group at N-terminus | Essential for activity | Prostate Cancer |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Methyl and nitro groups on phenyl ring | Favorable for α-glucosidase inhibition | Diabetes |

| N-alkyl nitrobenzamides | Trifluoromethyl group replacing a nitro group | Maintained antimycobacterial activity | Tuberculosis |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the context of benzamide derivatives, the spatial orientation of substituents can dictate how the molecule interacts with its biological target. For example, in the study of bis-benzamides as androgen receptor inhibitors, the order of substituents on the side chains was critical for high-affinity binding to the AF-2 domain of the receptor. nih.gov Reversing the order of these substituents led to a total loss of inhibition of prostate cancer cell proliferation, suggesting a highly specific topological requirement for the interaction. nih.gov

Computational methods are increasingly used to predict the structure-activity relationships of novel compounds, thereby guiding medicinal chemistry efforts. Molecular docking, for example, can be used to simulate the binding of a ligand to the active site of a protein, providing insights into the potential interactions and binding affinity.

In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking simulations were used to understand the interactions with the active site residues of α-glucosidase and α-amylase. nih.gov These computational studies corroborated the experimental findings and helped to explain the observed SAR. nih.gov Similarly, molecular dynamics simulations were employed to validate the stability of the most active compound within the binding site of the target proteins. nih.gov

For benzamide and picolinamide (B142947) derivatives investigated as acetylcholinesterase inhibitors, molecular docking studies revealed that the most potent compound could bind to both the catalytic and peripheral sites of the enzyme. researchgate.net Such computational approaches could be valuable in predicting the potential biological targets and SAR of N-isopropyl-3-methyl-2-nitrobenzamide and its derivatives.

Investigation of Molecular Targets and Ligand-Target Interactions (In Vitro/Preclinical Focus)

The biological effects of a compound are mediated through its interaction with specific molecular targets, such as enzymes and receptors.

The nitro group present in N-isopropyl-3-methyl-2-nitrobenzamide makes it a potential substrate for nitroreductase enzymes. These enzymes are capable of reducing nitroaromatic compounds to the corresponding nitroso, hydroxylamino, and amino derivatives. nih.gov This metabolic activation can be a key step in both the therapeutic action and the toxicity of nitroaromatic compounds.

For instance, the prodrug 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) is activated by nitroreductases to a potent DNA cross-linking agent. creative-biolabs.com The efficiency of this activation can be significantly higher with bacterial nitroreductases compared to their mammalian counterparts. creative-biolabs.com Studies on a 2-nitrobenzoate (B253500) nitroreductase from Pseudomonas fluorescens have elucidated the initial steps in the metabolism of 2-nitrobenzoate. nih.gov

The potential for N-isopropyl-3-methyl-2-nitrobenzamide to be metabolized by nitroreductases could have significant implications for its biological activity and would be a critical area for future investigation.

The benzamide scaffold is present in a wide range of compounds that have been shown to bind to various receptors, including nuclear receptors and G-protein coupled receptors.

Androgen Receptor: As previously mentioned, bis-benzamide derivatives have been developed as inhibitors of the androgen receptor-coactivator interaction, a key process in the progression of prostate cancer. nih.gov These compounds compete with coactivator proteins for binding to the AF-2 domain of the androgen receptor. nih.gov

CXCR1/2: The chemokine receptors CXCR1 and CXCR2 are involved in inflammatory responses and have been targeted with benzamide-containing antagonists. nih.gov For example, Sch527123, a benzamide derivative, acts as an allosteric antagonist of both CXCR1 and CXCR2, inhibiting chemokine binding and subsequent neutrophil chemotaxis. nih.gov

PPARγ: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and insulin (B600854) sensitization. Benzamide derivatives have been explored as PPARγ modulators for the treatment of metabolic diseases and cancer. google.com Some benzoxazinones containing an amide substituent have shown potent PPARγ agonist activity. researchgate.net

The following table provides a summary of the binding affinities of various benzamide derivatives to different receptors, illustrating the versatility of this chemical scaffold.

Table 2: Binding Affinities of Selected Benzamide Derivatives to Various Receptors

| Compound | Receptor | Binding Affinity (Kd or IC50) | Reference |

|---|---|---|---|

| Sch527123 | CXCR1 | Kd = 3.9 nM | nih.gov |

| Sch527123 | CXCR2 | Kd = 0.049 nM | nih.gov |

| Enzalutamide | Androgen Receptor | IC50 = 36 nM | selleckchem.com |

| Bicalutamide | Androgen Receptor | IC50 = 0.16 µM | selleckchem.com |

| RWJ-348260 | PPARγ | Kd = 216 nM | researchgate.net |

Hydrogen Bonding Networks in Ligand-Protein Complexes

The interaction between a ligand and its protein target is fundamentally governed by a network of non-covalent interactions, among which hydrogen bonds are critical for specificity and binding affinity. While specific studies detailing the hydrogen bonding of N-isopropyl-3-methyl-2-nitrobenzamide within a protein active site are not extensively documented, detailed crystal structures of related dinitrobenzamide prodrugs complexed with the E. coli nitroreductase enzyme (NTR) provide significant insight. nih.gov

In these complexes, the nitro groups of the dinitrobenzamide prodrug are crucial for anchoring the molecule within the enzyme's two active sites. nih.gov The binding is not identical in both sites of the homodimeric enzyme. In one active site (Site A), the 2-nitro group forms a direct hydrogen bond with the amino acid residue Serine 40 (Ser40), while the 4-nitro group interacts with Asparagine 71 (Asn71). nih.gov In the second active site (Site B), the 2-nitro group contacts the main chain nitrogen of Threonine 41 (Thr41), and the 4-nitro group forms a hydrogen bond with the side chain of Lysine 14 (Lys14). nih.gov These precise interactions underscore the importance of the nitro-substituents in the orientation and stabilization of the ligand for subsequent enzymatic activity. nih.gov

Table 1: Hydrogen Bond Interactions of a Dinitrobenzamide Prodrug in the E. coli Nitroreductase Active Sites

| Active Site | Prodrug Group | Interacting Enzyme Residue |

|---|---|---|

| Site A | 2-nitro | Ser40 |

| 4-nitro | Asn71 | |

| Site B | 2-nitro | Thr41 (main chain N) |

| 4-nitro | Lys14 |

Data sourced from studies on the CB 1954 dinitrobenzamide prodrug. nih.gov

Steric and Electronic Influences on Binding Specificity

The binding specificity of a molecule is a delicate balance of its electronic properties and three-dimensional shape (steric factors). For N-isopropyl-3-methyl-2-nitrobenzamide and its analogs, these features are defining characteristics of their biological potential.

Electronic Influences: The primary electronic feature is the strongly electron-withdrawing nitro group. This group is fundamental to the prodrug concept; it deactivates a potentially cytotoxic molecule by drawing electron density away from other reactive substituents, rendering them inert. ackerleylab.com The enzymatic reduction of this nitro group initiates a massive electronic shift, effectively "flipping an electronic switch" by pushing electrons back into the aromatic ring, which in turn activates the compound's cytotoxic capabilities. ackerleylab.comdtic.mil

Steric Influences: The substituents on the benzamide ring, such as the isopropyl and methyl groups, introduce steric bulk that influences how the molecule fits into a protein's binding pocket. The isopropyl group, for instance, enhances lipophilicity, which can improve its ability to cross cell membranes. Furthermore, substituents on the amide nitrogen can create steric constraints that affect the molecule's rotational freedom and conformational preferences. In studies of related dinitrobenzamide mustards, a larger amide group substituent was shown to be capable of reaching and contacting additional residues in the active site, such as Arginine 107 (Arg107), which further restricted the prodrug's conformation within the binding site. nih.gov This highlights how steric modifications can fine-tune binding orientation and specificity. In other nitroaromatic prodrug series, increasing lipophilicity through such substitutions has been correlated with increased cytotoxic activity in three-dimensional cell culture models. nih.gov

Research into Hypoxia-Activated Prodrug Concepts and Nitroreductase Enzyme Prodrug Therapy (GDEPT) Systems

The low-oxygen (hypoxic) environment of solid tumors is a hallmark of cancer that contributes to resistance to conventional therapies. frontiersin.org This unique feature can be exploited by using hypoxia-activated prodrugs (HAPs), which are selectively converted to toxic agents in these oxygen-deprived regions. frontiersin.org Nitrobenzamides are a prominent class of compounds investigated for this purpose, particularly within the framework of Gene-Directed Enzyme Prodrug Therapy (GDEPT). frontiersin.orgnih.gov

Design Principles for Hypoxia-Selective Activation of Nitrobenzamides

The core design principle of a nitrobenzamide prodrug involves masking a cytotoxic function with a nitro group. ackerleylab.com This group acts as an electronic sink, rendering the molecule relatively harmless. ackerleylab.com Activation occurs via the reduction of the nitro group, a reaction catalyzed efficiently by certain reductase enzymes under hypoxic conditions. frontiersin.org

A critical challenge in the development of these prodrugs is off-target activation in healthy, oxygenated tissues by human reductase enzymes, such as aldo-keto reductase 1C3 (AKR1C3). acs.orgnih.gov This was a significant issue with the dinitrobenzamide mustard prodrug PR-104A. nih.gov Consequently, a primary design goal for newer generation nitrobenzamides is to engineer structures that are poor substrates for human reductases like AKR1C3 while remaining excellent substrates for a non-human nitroreductase delivered via GDEPT. nih.govacs.orgnih.gov The GDEPT strategy involves delivering the gene for a bacterial or viral enzyme, such as E. coli nitroreductase, specifically to tumor cells, which then express the enzyme and can uniquely activate the prodrug locally. frontiersin.orgnih.gov

Enzymatic Reduction by Nitroreductases in Controlled Environments

Bacterial nitroreductases, such as NfsA and NfsB from E. coli, are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds. oup.comoup.com These enzymes are central to the GDEPT approach. oup.com The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamino intermediates to form the final amine derivative. oup.comresearchgate.net In many cases, the hydroxylamino intermediate is the highly reactive, cytotoxic species responsible for the therapeutic effect. oup.comoup.com

These enzymes typically function via a Ping-Pong Bi-Bi kinetic mechanism and contain a Flavin Mononucleotide (FMN) cofactor. ackerleylab.comoup.com In controlled laboratory settings, purified nitroreductase enzymes are used to screen prodrug candidates. For example, nitrobenzene (B124822) nitroreductase (NbzA) has been immobilized in microfluidic reactors to provide a rapid and reproducible method for determining the activation of prodrugs like the dinitrobenzamide CB1954. dtic.mil

Cellular Research on Prodrug Activation (e.g., in vitro assays in cell lines)

To evaluate the specific activation of nitrobenzamide prodrugs by the target enzyme, researchers employ cellular assays using isogenic cancer cell lines. acs.orgnih.gov These are pairs of cell lines that are genetically identical except for the presence or absence of the gene for the foreign nitroreductase. nih.gov Human cancer cell lines such as HCT116 and H1299 are commonly engineered to express E. coli NfsA for these experiments. acs.orgnih.gov

By comparing the cytotoxicity of a prodrug on the NfsA-expressing cells versus the non-expressing (wild-type) cells, researchers can quantify the degree of enzyme-specific activation. nih.gov Standard methodologies include 2D anti-proliferative assays and 3D multicellular clonogenic assays. acs.orgnih.gov Notably, 3D assays, which better mimic the tumor microenvironment, have been shown to be more predictive, sometimes revealing cytotoxicity that is masked in 2D monolayer cultures due to the loss of activated metabolites into the surrounding media. nih.gov These assays were instrumental in confirming that a series of newly designed piperazine-bearing nitrobenzamides were effectively activated by E. coli NfsA while remaining resistant to metabolism by the off-target human enzyme AKR1C3. acs.orgnih.gov

Table 2: Summary of In Vitro Cellular Assays for Nitrobenzamide Prodrugs

| Assay Type | Cell Lines | Purpose | Key Findings |

|---|---|---|---|

| 2D Antiproliferative Assay | Isogenic HCT116 and H1299 | Measure resistance to AKR1C3 and activation by NfsA. acs.orgnih.gov | Newer prodrugs showed resistance to AKR1C3 metabolism. acs.orgnih.gov |

| 3D Multicellular Clonogenic Assay | Isogenic HCT116 and H1299 | Confirm enzyme-specific activation and bystander effect in a more tumor-like environment. nih.govacs.orgnih.gov | Confirmed NfsA-mediated bystander effect; revealed that increased lipophilicity can correlate with increased activity. nih.govacs.org |

Data sourced from studies on PR-104A analogs. nih.govacs.orgnih.gov

Exploration of Anti-Inflammatory and Anticancer Research Potential through Preclinical Models

While extensive research has focused on the anticancer applications of nitrobenzamides, their potential in other therapeutic areas is less defined. Based on the available research, there is no specific information detailing the exploration of N-isopropyl-3-methyl-2-nitrobenzamide or its close analogs for anti-inflammatory potential in preclinical models.

The anticancer potential of related nitrobenzamide prodrugs, however, has been evaluated in preclinical animal models, primarily using human tumor xenografts in immunocompromised mice. nih.govmdpi.com These models are a crucial step in translating in vitro findings toward potential clinical applications. mdpi.comsemanticscholar.org In GDEPT-focused studies, piperazine-bearing nitrobenzamide prodrugs demonstrated significant efficacy in H1299 tumor xenografts where only a minority (33%) of the cancer cells expressed the activating NfsA enzyme. nih.gov This successful outcome in a mixed tumor model provides powerful evidence for a "bystander effect," where the activated, diffusible drug kills neighboring, non-expressing tumor cells—a critical feature for the success of GDEPT. nih.gov In a similar preclinical study, a lead phosphate (B84403) ester pre-prodrug achieved a 156% improvement in median survival in mice bearing mixed nitroreductase-positive and wild-type tumors compared to untreated controls. nih.gov These preclinical evaluations are essential for validating drug candidates and establishing their potential for further development. semanticscholar.org

Applications in Materials Science Research

Currently, there is no specific research available that details the application of N-isopropyl-3-methyl-2-nitrobenzamide in materials science. The crystallographic study does note that the compound contains both nitro and acetylamino groups, which are reactive and can be used to prepare various functional organic compounds, suggesting its potential as a fine organic intermediate. nih.gov However, specific examples or research into its use in the development of new materials have not been documented.

Advanced Research Methodologies and Techniques

Spectroscopic Techniques for Characterization and Interaction Studies (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the elucidation of the molecular structure of N-isopropyl-3-methyl-2-nitrobenzamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement by probing the magnetic properties of atomic nuclei. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the isopropyl group, the methyl group, the aromatic ring, and the amide N-H proton. The chemical shifts of aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methyl group. Similarly, ¹³C NMR would reveal the chemical environment of each carbon atom in the molecule.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Through ionization, N-isopropyl-3-methyl-2-nitrobenzamide is converted into gaseous ions, which are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that offer clues about its structural components.

Crystallographic Techniques for Solid-State Analysis (e.g., X-ray Diffraction)

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography. For N-isopropyl-3-methyl-2-nitrobenzamide, single-crystal X-ray diffraction analysis has provided definitive structural data. nih.govnih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern to build a model of the crystal lattice.

The analysis reveals that N-isopropyl-3-methyl-2-nitrobenzamide crystallizes in the orthorhombic system. nih.gov The crystal structure is stabilized by a network of intermolecular and intramolecular interactions. Weak intermolecular N—H···O hydrogen bonds link the molecules into chains along the crystallographic a-axis. nih.govnih.gov Additionally, a non-classical intramolecular C—H···O interaction is observed between a nitro oxygen atom and a hydrogen atom of the nearby methyl group, resulting in the formation of a six-membered ring with a twisted conformation. nih.govnih.gov The bond lengths and angles within the molecule are reported to be within normal ranges. nih.govnih.gov

Table 1: Crystal Data and Structure Refinement for N-isopropyl-3-methyl-2-nitrobenzamide

| Parameter | Value nih.gov |

|---|---|

| Empirical formula | C₁₁H₁₄N₂O₃ |

| Formula weight | 222.24 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 9.4230 (19) |

| b (Å) | 13.250 (3) |

| c (Å) | 20.041 (4) |

| Volume (ų) | 2502.2 (9) |

| Z | 8 |

| Temperature (K) | 298 |

Computational Chemistry and Cheminformatics Approaches

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like N-isopropyl-3-methyl-2-nitrobenzamide. DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and predict NMR chemical shifts, which can then be compared with experimental data for validation. These calculations provide insights into the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and other electronic properties that govern the molecule's reactivity. Time-Dependent DFT (TDDFT) can be further employed to predict the electronic absorption spectra, helping to understand the molecule's behavior upon interaction with light.

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. For N-isopropyl-3-methyl-2-nitrobenzamide, docking studies could be performed to explore its potential binding affinity and mode of interaction with various biological targets. This process involves generating a three-dimensional model of the compound and computationally placing it into the binding site of a target protein. The results are scored based on the predicted binding energy, providing a hypothesis about the compound's potential biological activity and mechanism of action.

Machine learning and virtual screening are increasingly used in the early stages of drug discovery to identify promising lead compounds from large chemical libraries. If N-isopropyl-3-methyl-2-nitrobenzamide were part of such a library, machine learning models trained on known active and inactive compounds could be used to predict its likelihood of being active against a specific biological target. Virtual screening would involve computationally docking a large number of compounds, including this one, into a target's active site to prioritize candidates for further experimental testing.

In Vitro Cellular Research Methodologies (e.g., Cell-based assays for antiproliferative activity, cell cycle analysis, apoptosis induction)

To assess the potential biological effects of N-isopropyl-3-methyl-2-nitrobenzamide, a variety of in vitro cellular research methodologies can be employed. Cell-based assays are crucial for determining a compound's activity at the cellular level.

Antiproliferative Activity Assays: These assays, such as the MTT or SRB assay, are used to measure the ability of a compound to inhibit the growth of cancer cell lines. Cells are treated with varying concentrations of the compound, and the cell viability is measured to determine the concentration at which growth is inhibited by 50% (IC₅₀).

Cell Cycle Analysis: Flow cytometry is a common technique used to analyze the effect of a compound on the cell cycle. By staining DNA with a fluorescent dye, researchers can determine the proportion of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M). This can reveal whether the compound causes cell cycle arrest at a specific checkpoint.

Apoptosis Induction Assays: To determine if a compound induces programmed cell death (apoptosis), techniques like Annexin V/propidium iodide staining followed by flow cytometry can be used. These assays can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The activation of key apoptotic proteins, such as caspases, can also be measured to confirm the apoptotic pathway.

Biophysical Techniques for Molecular Interaction Analysis (e.g., TR-FRET, FP)

Extensive searches of scientific literature and databases have not yielded any specific studies that employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) for the molecular interaction analysis of N-isopropyl-3-methyl-2-nitrobenzamide. While crystallographic data provides insight into the molecule's solid-state structure and intermolecular interactions within a crystal lattice nih.govnih.gov, there is no publicly available research detailing the use of solution-based biophysical assays like TR-FRET or FP to characterize its binding to biological macromolecules.

These techniques are powerful methods for quantifying molecular interactions in solution. TR-FRET measures the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity, providing a homogenous assay format to study binding events. FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner, which alters its rotational diffusion.

The absence of published data using these methodologies for N-isopropyl-3-methyl-2-nitrobenzamide means that no detailed research findings or data tables on its interaction dynamics, such as binding affinity (Kd), kinetics, or mechanism of action from this perspective, can be provided. Further research would be required to investigate the molecular interactions of this compound using such biophysical techniques.

Future Directions in Research on N Isopropyl 3 Methyl 2 Nitrobenzamide

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The current reported synthesis of N-isopropyl-3-methyl-2-nitrobenzamide involves dissolving the compound in dimethylformamide (DMF) and subsequent precipitation in ice water. nih.gov While effective for laboratory-scale synthesis, this method presents environmental and safety concerns associated with the use of DMF, a solvent that is under increasing regulatory scrutiny. Future research should prioritize the development of greener, more sustainable synthetic routes.

Key areas of focus should include:

Solvent Substitution: Replacing hazardous solvents like DMF with greener alternatives such as water, ethanol, or benign solvent systems is a critical step. researchgate.netrsc.org Research into aqueous micellar catalysis for amide bond formation could provide a viable and environmentally friendly alternative. rsc.org

Catalyst Development: The exploration of novel catalysts can lead to more efficient and selective reactions under milder conditions. Iron(III) sulfate, for example, has been shown to be an effective catalyst for the rearrangement of 2-alkyl-3-aryloxaziridines to N-alkylbenzamides in water, presenting a greener alternative to traditional methods. rsc.org

Mechanochemistry: Solvent-free synthesis using techniques like ball milling offers a significant advancement in green chemistry. This method can reduce waste and energy consumption, and its applicability to the synthesis of N-isopropyl-3-methyl-2-nitrobenzamide and its derivatives should be investigated.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches

| Parameter | Conventional Synthesis | Potential Green Synthesis |

| Solvent | Dimethylformamide (DMF) | Water, Ethanol, or solvent-free |

| Catalyst | None mentioned | Biocatalysts, Iron-based catalysts |

| Energy Input | Standard heating/cooling | Room temperature, mechanochemical energy |

| Waste Generation | High (solvent waste) | Low |

| Atom Economy | Moderate | Potentially High |

Advanced Structural-Biological Correlation Studies through Integrated Experimental and Computational Approaches

The initial crystal structure analysis of N-isopropyl-3-methyl-2-nitrobenzamide revealed key intramolecular and intermolecular interactions. nih.govnih.gov However, a deeper understanding of how its structural features relate to potential biological activity is lacking. Future research should focus on comprehensive structure-activity relationship (SAR) studies. drugdesign.org

This can be achieved through:

Synthesis of Analogues: A systematic synthesis of a library of analogues with modifications at the isopropyl group, the methyl group, and the nitro group, as well as substitutions on the benzene (B151609) ring, is necessary. researchgate.netnih.gov

In Vitro Biological Screening: The synthesized analogues should be screened against a diverse panel of biological targets to identify potential therapeutic areas. nih.govijpbs.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Computational QSAR models can be developed to correlate the structural modifications with the observed biological activities. researchgate.net This can help in predicting the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Table 2: Proposed Structural Modifications for SAR Studies

| Modification Site | Proposed Substituents | Rationale |

| Isopropyl Group | Cyclopropyl, tert-butyl, other alkyl groups | To probe the effect of steric bulk and lipophilicity on activity. |

| Methyl Group | Hydrogen, ethyl, halogen | To understand the role of this group in steric and electronic interactions. |

| Nitro Group Position | Shifting to meta or para positions | To evaluate the impact of the nitro group's electronic effects on activity. |

| Benzene Ring | Introduction of various substituents (e.g., halogens, methoxy (B1213986) groups) | To explore the electronic and steric effects on the overall molecular activity. nih.gov |

Exploration of Undiscovered Biological Target Interactions and Pathways

The biological activity of N-isopropyl-3-methyl-2-nitrobenzamide remains largely unexplored. The broader class of nitrobenzamide derivatives has shown a wide range of biological activities, including anticancer, antimicrobial, and antitubercular effects. nih.govijpbs.comnih.govnih.gov Future research should aim to identify the specific biological targets and pathways modulated by N-isopropyl-3-methyl-2-nitrobenzamide.

Potential research avenues include:

Broad-Spectrum Biological Screening: Initial high-throughput screening against a wide array of cell lines and microbial strains can provide clues about its potential therapeutic applications. nih.govijpbs.com

Target Identification Studies: Techniques such as affinity chromatography, proteomics, and genetic profiling can be employed to identify the specific proteins or enzymes that interact with the compound.

Pathway Analysis: Once a target is identified, further studies will be needed to elucidate the downstream signaling pathways that are affected by the compound's binding.

Design and Synthesis of Next-Generation Nitrobenzamide Research Probes

To facilitate the study of its biological targets and mechanisms of action, the development of specialized research probes based on the N-isopropyl-3-methyl-2-nitrobenzamide scaffold is essential. These probes can be designed to incorporate various functionalities. nih.gov

Examples of such probes include:

Biotinylated Probes: For use in pull-down assays to isolate and identify binding partners.

Fluorescently Labeled Probes: To visualize the subcellular localization of the compound and its targets through microscopy techniques.

Photoaffinity Probes: To covalently label binding partners upon photoactivation, enabling their identification.

The synthesis of these probes will require the development of versatile synthetic strategies that allow for the introduction of these functional groups without compromising the compound's core structure and biological activity. nih.gov

Integration of Artificial Intelligence and Big Data in Compound Discovery and Optimization

Key applications of AI and machine learning include:

Predictive Modeling: AI algorithms can be trained on existing data from nitrobenzamide derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, virtual compounds. preprints.org

De Novo Design: Generative AI models can be used to design novel molecular structures with desired properties, expanding the chemical space around the N-isopropyl-3-methyl-2-nitrobenzamide scaffold. arxiv.org

Reaction Optimization: Machine learning algorithms can be employed to optimize reaction conditions for the synthesis of the compound and its analogues, leading to higher yields and purity. chemrxiv.orgnih.govyoutube.com

Analysis of Large Datasets: AI can be used to analyze large datasets generated from high-throughput screening and omics studies to identify patterns and correlations that may not be apparent through traditional analysis methods. researchgate.net

By embracing these future research directions, the scientific community can systematically unravel the chemical and biological properties of N-isopropyl-3-methyl-2-nitrobenzamide, potentially leading to the development of new therapeutic agents or valuable research tools.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-isopropyl-3-methyl-2-nitrobenzamide, and how can reaction conditions be optimized?

- The synthesis typically involves nitro-functionalization of a benzamide precursor. Key steps include nitration of the aromatic ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield. Optimization may involve adjusting stoichiometry, catalysts (e.g., FeCl₃ for regioselectivity), or solvent polarity to minimize side products .

Q. How is the crystal structure of N-isopropyl-3-methyl-2-nitrobenzamide determined, and what software is used for refinement?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation. Refinement employs SHELXL (via SHELXTL suite) for least-squares minimization, with R-factor convergence criteria (e.g., R₁ = 0.066, wR₂ = 0.174). Space group Pbca and unit cell parameters (a = 9.423 Å, b = 13.250 Å, c = 20.041 Å) are validated using PLATON or OLEX2 .

Q. What spectroscopic techniques confirm the structural integrity of N-isopropyl-3-methyl-2-nitrobenzamide?

- NMR : ¹H/¹³C NMR identifies substituents (e.g., isopropyl CH₃ at δ ~1.2 ppm, nitro group deshielding adjacent protons).

- IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺ at m/z 223.1) .

Q. What safety protocols are critical when handling nitro-substituted benzamides?

- Nitro compounds are potentially explosive and toxic. Use blast shields, fume hoods, and personal protective equipment (PPE). Avoid grinding dry crystals; store in inert atmospheres. Monitor thermal stability via DSC to identify exothermic decomposition thresholds .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., high R-factors) be resolved during refinement?

- High R-factors (wR₂ > 0.15) may arise from disordered solvent, twinning, or absorption errors. Strategies include:

- Multi-scan absorption correction (e.g., SADABS).

- Twinning refinement (e.g., using TWINLAW in SHELXL).

- Constraints for disordered isopropyl groups .

Q. What computational methods predict the reactivity of N-isopropyl-3-methyl-2-nitrobenzamide in substitution reactions?

- Density Functional Theory (DFT) calculates electrophilic aromatic substitution (EAS) sites. The nitro group meta-directs incoming electrophiles. Molecular electrostatic potential (MEP) maps (via Gaussian 16) highlight electron-deficient regions. Transition-state modeling (e.g., in ORCA) evaluates activation energies for nitro reduction .

Q. How does the nitro group influence the compound’s thermal stability and decomposition pathways?

- Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at ~180°C. Nitro group reduction (e.g., catalytic hydrogenation) produces an amine derivative, confirmed by FTIR loss of NO₂ peaks. Kinetic analysis (Kissinger method) determines activation energy (~120 kJ/mol) for thermal degradation .

Q. What strategies improve crystallinity for challenging derivatives of N-isopropyl-3-methyl-2-nitrobenzamide?

- Slow evaporation (pentane/CH₂Cl₂) promotes crystal growth. Additives (e.g., ionic liquids) reduce nucleation rates. For polymorph control, vary solvent polarity (e.g., DMF vs. EtOH). SC-XRD screening (e.g., with a Rigaku XtaLAB) identifies optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.